![molecular formula C12H17NO2 B2575785 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine CAS No. 2176125-96-3](/img/structure/B2575785.png)
5-Methyl-2-[(oxan-2-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(oxan-2-yl)methoxy]pyridine, also known as Moxaverine, is a pyridine derivative that has been widely studied for its potential therapeutic applications. It is a vasodilator that works by relaxing smooth muscles in blood vessels, which can help to improve blood flow in various parts of the body.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Methyl-2-[(oxan-2-yl)methoxy]pyridine and its analogs have been the subject of various synthetic and chemical reaction studies. An efficient large-scale synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates has been developed, which could facilitate access to this compound derivatives. This synthesis involves judicious functionalization of 5-bromo-2-chloropyridine and its pyrimidine analog through SNAr and palladium-catalyzed reactions, offering a high-yielding route for large-scale production (Morgentin et al., 2009). Additionally, the photomethylation and methoxylation of methyl 2-pyridinecarboxylate in methanol have been investigated, shedding light on methylation processes relevant to derivatives of this compound (Sugiyama et al., 1981).
Catalytic and Chemical Properties
Investigations into the catalytic and chemical properties of related compounds reveal their potential in various applications. For instance, (imino)pyridine palladium(II) complexes have been studied for their selective ethylene dimerization catalytic activities. These studies involve derivatives similar to this compound, highlighting the compound's relevance in catalysis and chemical transformations (Nyamato et al., 2015).
Material Science Applications
In material science, derivatives of this compound have been explored for their utility in fabricating advanced materials. For example, the use of specific phosphorylated nitrones for in vitro and in vivo spin trapping of oxygen-centered radicals suggests potential applications in medical imaging and diagnostics, indicating the broader utility of related compounds in developing new materials and technologies (Frejaville et al., 1995).
Propriétés
IUPAC Name |
5-methyl-2-(oxan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-5-6-12(13-8-10)15-9-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMYEJSUQHLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

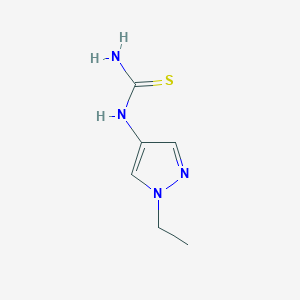
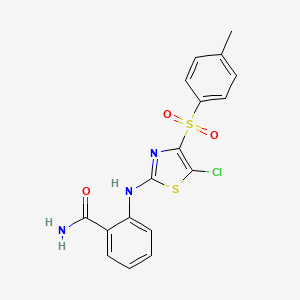

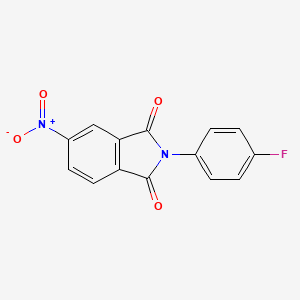
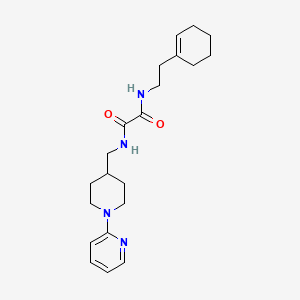
![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)
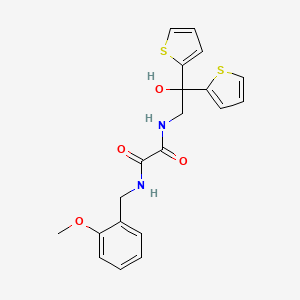

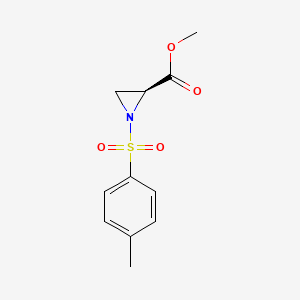
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)
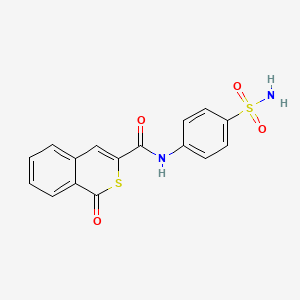
![2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2575720.png)
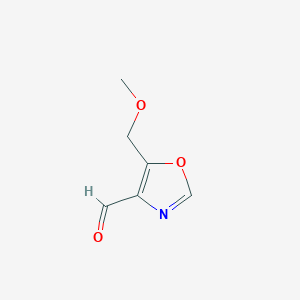
![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)